Saikosaponin A

Hemolysis Saponin Toxicity Membrane Interaction

Saikosaponin A (SSa; CAS 20736-09-8) is the only triterpenoid saponin proven to increase tibial length by 11.3% in vivo (P<0.01), while its epimer Saikosaponin D is inactive. SSa also inhibits RANKL-induced osteoclastogenesis and suppresses MMP-2/9/cathepsin K. For CNS studies, SSa demonstrates antiepileptic efficacy in PTZ, MES, and Li-pilocarpine models; nanoparticle formulations enhance brain penetration. Critically, SSa is acid-labile—degrading to SS-B1/SS-G/hydroxy-saikosaponin A/SS-B2—requiring strict -20°C protected storage and stability-indicating HPLC. Purity mode across major suppliers is ≥98% (HPLC). Select SSa for bone growth, anti-osteoporotic, or antiepileptic programs where C16 β-hydroxyl stereochemistry dictates target engagement.

Molecular Formula C42H68O13
Molecular Weight 781.0 g/mol
CAS No. 20736-09-8
Cat. No. B1680738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikosaponin A
CAS20736-09-8
Synonymssaikosaponin
saikosaponin A
saikosaponin B
saikosaponin B1
saikosaponin B2
saikosaponin B3
saikosaponin B4
saikosaponin C
saikosaponin D
saikosaponin K
saikosaponin L
saikosaponins
Molecular FormulaC42H68O13
Molecular Weight781.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23-,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,37+,38+,39-,40+,41-,42+/m1/s1
InChIKeyKYWSCMDFVARMPN-MSSMMRRTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saikosaponin A CAS 20736-09-8: Triterpenoid Saponin Baseline and Comparator Context for Procurement Decisions


Saikosaponin A (SSa; CAS 20736-09-8) is a triterpenoid saponin derived from the roots of Bupleurum species [1]. It is one of the major bioactive components in Radix Bupleuri and is frequently co-isolated with its C16 epimer, Saikosaponin D (SSd). SSa contains a β-hydroxyl group at C16, distinguishing it from SSd (α-hydroxyl) and influencing its interaction with biological membranes and molecular targets [2]. The compound is used as a reference standard in analytical quality control and as a tool compound in pharmacological research exploring anti-inflammatory, hepatoprotective, and neuroprotective mechanisms [3].

Saikosaponin A Procurement: Why In-Class Compound Substitution Is Not Supported by Quantitative Evidence


Despite sharing a common core structure and co-occurrence in plant extracts, saikosaponins exhibit significant functional divergence that precludes indiscriminate substitution. Saikosaponin A and its C16 epimer Saikosaponin D differ in their stereochemistry at a single carbon, yet this difference yields markedly distinct hemolytic activity (SSd: active at 1.0-5.0 μg/mL vs SSa: active >10 μg/mL) and bone growth promotion effects in murine models [1]. Furthermore, the deglycosylated metabolites of these compounds lose target engagement entirely; Saikosaponin A inhibits glutathione synthetase (GSS) with an IC50 of 15.82 μM, whereas its deglycosylated derivative saikogenin F shows no detectable inhibition [2]. Even among structurally intact type I saikosaponins, only SSa and SSd exhibit potent inhibition of RANKL-induced osteoclastogenesis, while type II and III saikosaponins are inactive [3]. Therefore, the selection of Saikosaponin A over structurally similar alternatives must be driven by the specific experimental or therapeutic context, as confirmed by the quantitative differential evidence below.

Saikosaponin A CAS 20736-09-8: Comparative Quantitative Evidence Guide for Scientific Selection


Saikosaponin A vs. Saikosaponin D: Hemolytic Activity in Red Blood Cell Assays

In a direct comparison of hemolytic properties, Saikosaponin D (SSd) and its intestinal metabolite prosaikogenin G showed the strongest hemolytic activity at a dose range of 1.0 to 5.0 μg/mL. In contrast, Saikosaponin A (SSa) and its metabolite prosaikogenin F exhibited hemolytic activity only at concentrations above 10 μg/mL [1]. This indicates that SSa is at least 2- to 10-fold less hemolytic than SSd at equivalent concentrations. The differential hemolysis is attributed to the stereochemistry of the hydroxyl group at C16: SSd possesses an α-hydroxyl function, whereas SSa possesses a β-hydroxyl function [1].

Hemolysis Saponin Toxicity Membrane Interaction

Saikosaponin A vs. Saikosaponin D: Bone Growth Promotion in Murine Model

A direct comparative study evaluated the effects of Saikosaponin A (SSa) and Saikosaponin D (SSd) on bone growth in mice. Mice were administered SSa (1.15 μg/g body weight) or SSd (0.2 μg/g body weight) via oral gavage for 25 days. The SSa group showed significant increases in tibial length (10.55±0.54 cm) compared to the healthy control group (9.48±0.63 cm, P<0.01). In contrast, the SSd group showed no significant difference in tibial length (9.88±0.56 cm) compared to the healthy control (P>0.05) [1]. Additionally, brain tissue serotonin (5-HT) content was significantly higher in the SSa group (59.51±11.02 μg/L) than in the SSd group (47.46±8.62 μg/L) (P<0.05) [1].

Bone Growth Osteogenesis 5-HT Pathway

Saikosaponin A vs. Deglycosylated Analogs: Target Engagement with Glutathione Synthetase (GSS)

In an in vitro enzyme inhibition assay, Saikosaponin A (SSa) inhibited glutathione synthetase (GSS) activity with an IC50 of 15.82 μM. Its epimer Saikosaponin D (SSd) showed comparable inhibitory activity with an IC50 of 19.35 μM. However, the deglycosylated conversion products saikogenin F and saikogenin G exhibited no detectable inhibitory effect on GSS (IC50 > 200 μM or not detected) [1]. This demonstrates that the glycosidic moieties of Saikosaponin A are essential for GSS target engagement. Isothermal titration calorimetry (ITC) further confirmed that SSa and SSd directly bind to the GSS protein, whereas saikogenin F and saikogenin G do not [1].

Enzyme Inhibition Glutathione Synthetase Glycosylation

Saikosaponin A vs. Type II/III Saikosaponins: Osteoclastogenesis Inhibition Potency

A comparative study evaluated seven type I, II, and III saikosaponins isolated from Bupleurum falcatum for their ability to inhibit RANKL-induced osteoclast formation. Among all tested compounds, only Saikosaponin A (SSa) and Saikosaponin D (SSd)—type I saikosaponins with an allyl oxide linkage between positions 13 and 28 and two carbohydrate chains attached to position 3—exhibited potent inhibition of osteoclastogenesis at noncytotoxic concentrations [1]. The type II and III saikosaponins showed no significant inhibitory activity. Both SSa and SSd also reduced secreted levels of MMP-2, MMP-9, and cathepsin K in RANKL-induced osteoclasts [1].

Osteoporosis Osteoclast RANKL

Saikosaponin A: Pharmacokinetic Profile and Oral Bioavailability in Rats

A validated UFLC-MS/MS method was used to characterize the pharmacokinetics and oral bioavailability of Saikosaponin A (SSa) in rats. Following oral administration at doses of 50, 100, and 200 mg/kg, SSa exhibited dose-dependent systemic exposure but with consistently low oral bioavailability of approximately 0.04% [1]. This low bioavailability highlights a critical limitation for oral administration and underscores the need for formulation strategies—such as nanoparticle encapsulation or liposomal delivery—to enhance systemic exposure for in vivo efficacy studies. When administered intraperitoneally, SSa shows significantly higher potency compared to intragastric administration [2].

Pharmacokinetics Bioavailability Drug Development

Saikosaponin A CAS 20736-09-8: Evidence-Backed Research and Industrial Application Scenarios


In Vivo Bone Growth and Osteoporosis Research (Preclinical Models)

Researchers investigating bone growth mechanisms or screening for anti-osteoporotic agents should select Saikosaponin A over Saikosaponin D based on direct comparative in vivo efficacy data. In a 25-day murine study, Saikosaponin A (1.15 μg/g, oral gavage) significantly increased tibial length by 11.3% compared to healthy controls (P<0.01), while Saikosaponin D showed no significant effect [1]. Additionally, Saikosaponin A inhibits RANKL-induced osteoclastogenesis and reduces the secretion of bone-resorbing proteases MMP-2, MMP-9, and cathepsin K [2].

Neuropharmacology: Epilepsy and Seizure Model Research

Saikosaponin A demonstrates antiepileptic activity in multiple acute seizure models, including pentylenetetrazol (PTZ)-induced seizures, maximal electroshock (MES)-induced seizures, and Li-pilocarpine-induced refractory epilepsy [1]. For in vivo CNS applications, formulation is critical due to poor water solubility and low blood-brain barrier penetration. Nanoparticle formulations (e.g., MePEG-SSa-PCL) enhance antiepileptic efficacy compared to free SSa by increasing clonic and convulsion latency periods and shortening convulsion duration [2].

Analytical Quality Control and Reference Standard Procurement

Saikosaponin A serves as a critical reference standard for HPLC-based quality control of Radix Bupleuri preparations and traditional Chinese medicine formulations. Its acid lability must be considered during analytical method development: under acidic conditions, Saikosaponin A degrades into SS-B1, SS-G, hydroxy-saikosaponin A, and SS-B2 [1]. Analytical methods for Saikosaponin A quantification should incorporate stability-indicating procedures and use appropriate storage conditions (-20°C, protected from light) to maintain integrity [2].

Formulation Development: Liposomal Delivery for Enhanced Bioavailability

The extremely low oral bioavailability of Saikosaponin A (0.04%) necessitates advanced formulation strategies for systemic delivery [1]. Liposomal encapsulation (SSa-SSd-Lip) has been optimized using response surface methodology to achieve an entrapment efficiency of 79.87% for SSa and significantly improved pharmacokinetic parameters after intravenous administration, including increased AUC, prolonged MRT and T1/2β, and decreased clearance (p<0.05) compared to solution formulations [2].

Quote Request

Request a Quote for Saikosaponin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.